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This document provides a comprehensive analysis of the Phase 2 clinical trial failure of NBI-
6024, a proposed treatment for new-onset type 1 diabetes. It is intended for researchers,

scientists, and drug development professionals seeking to understand the trial's outcomes and

the underlying scientific principles.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the NBI-6024 Phase 2 clinical trial?

The Phase 2 clinical trial for NBI-6024 (ClinicalTrials.gov Identifier: NCT00873561) failed to

meet its primary endpoint.[1] The trial was designed to assess whether NBI-6024 could

preserve the function of insulin-producing beta cells in patients recently diagnosed with type 1

diabetes.[2] However, the study concluded that treatment with NBI-6024 did not improve or

maintain beta-cell function compared to a placebo.[2][3][4]

Q2: What was the proposed mechanism of action for NBI-6024?

NBI-6024 is an "altered peptide ligand" (APL) derived from the 9-23 amino acid region of the

insulin B chain.[5][6] This region is a known target for autoreactive T-cells that lead to the

destruction of pancreatic beta cells in type 1 diabetes.[6][7] The intended mechanism of NBI-
6024 was to modulate the autoimmune response by shifting it from a destructive T helper 1

(Th1) phenotype to a protective T helper 2 (Th2) phenotype.[5][6] Preclinical and Phase 1
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studies suggested that NBI-6024 could induce the production of Th2 cytokines like IL-4 and IL-

10 while reducing the pro-inflammatory Th1 cytokine, interferon-gamma (IFN-γ).[6][8]

Q3: Were there any indications of efficacy in the Phase 2 trial data?

No, the Phase 2 trial data did not show any statistically significant efficacy for NBI-6024. The

primary endpoint, which was the peak C-peptide concentration at 24 months, showed no

significant difference between the groups treated with various doses of NBI-6024 and the

placebo group.[2] C-peptide levels, a measure of endogenous insulin production, declined at a

similar rate across all treatment and placebo groups.[2] Furthermore, there were no significant

differences in secondary endpoints such as daily insulin requirements or the number of islet

antibodies.[2]

Q4: Was the failure of NBI-6024 due to safety concerns?

The failure of the Phase 2 trial was not attributed to safety issues. The study reported that NBI-
6024 was generally well-tolerated and had a benign safety profile, with no significant safety

concerns arising during the treatment period.[1]

Troubleshooting Guide for Experimental
Discrepancies
Issue: Why did the promising preclinical and Phase 1 immunological effects of NBI-6024 not

translate into clinical efficacy in Phase 2?

Possible Explanations:

Lack of Immunological Response in the Phase 2 Population: A significant limitation of the

Phase 2 study was the absence of T-cell response data.[3][4] It is possible that the doses of

NBI-6024 used in the Phase 2 trial were insufficient to induce the intended Th1 to Th2

immune shift in the broader patient population over the 24-month duration. The

immunological effects observed in the smaller, shorter-term Phase 1 study may not have

been replicated.

Complexity of the Autoimmune Response: The autoimmune attack in type 1 diabetes is

complex and involves multiple autoantigens and T-cell specificities. Targeting a single
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epitope with an APL like NBI-6024 may not be sufficient to halt the overall autoimmune

process. Other pathogenic T-cells with different specificities could have continued to destroy

beta cells, negating any potential benefit from modulating the response to the insulin B (9-

23) epitope.

Disease Stage and Patient Heterogeneity: The trial enrolled patients with newly diagnosed

type 1 diabetes. It is possible that by the time of diagnosis, a significant and irreversible loss

of beta-cell mass had already occurred, making it difficult for an immunomodulatory therapy

to have a meaningful impact. Additionally, the heterogeneity of the human immune response

means that an APL may not be equally effective in all patients.

Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the NBI-6024 Phase 2

clinical trial at the 24-month mark.

Parameter Placebo
0.1 mg NBI-
6024

0.5 mg NBI-
6024

1.0 mg NBI-
6024

Mean Peak C-

peptide (pmol/ml)
0.54 0.59 0.57 0.48

Average Daily

Insulin Needs

Comparable

across all groups

Comparable

across all groups

Comparable

across all groups

Comparable

across all groups

Data extracted from the publication "No effect of the altered peptide ligand NBI-6024 on beta-

cell residual function and insulin needs in new-onset type 1 diabetes".[2]

Experimental Protocols
Phase 2 Clinical Trial (NCT00873561) Methodology

Study Design: A randomized, four-arm, placebo-controlled, double-blind, dose-ranging

Phase 2 trial.[1][2]

Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[2]
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Randomization and Treatment: Patients were randomly assigned to one of four groups:

placebo, 0.1 mg NBI-6024, 0.5 mg NBI-6024, or 1.0 mg NBI-6024.[2] The treatment was

administered via subcutaneous injection at baseline, weeks 2 and 4, and then monthly for a

total of 24 months.[2]

Primary Endpoint: The primary efficacy endpoint was the peak C-peptide concentration

during a 2-hour mixed-meal tolerance test at 24 months.[1][2]

Secondary Endpoints: Secondary endpoints included fasting C-peptide, area under the curve

(AUC) for C-peptide, daily insulin usage, and levels of islet antibodies.[2]

Immune Function Parameters: The study also monitored immune function parameters,

including islet antibodies and CD4 and CD8 T-cell counts.[2]
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Caption: Intended signaling pathway of NBI-6024.
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Caption: NBI-6024 Phase 2 clinical trial workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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